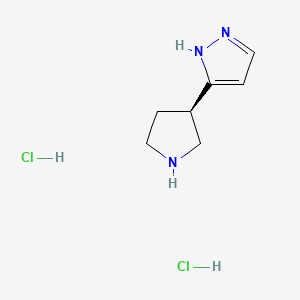
(R)-5-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-5-(pirrolidin-3-il)-1H-pirazol dihidrocloruro es un compuesto que presenta un anillo de pirrolidina unido a un anillo de pirazol. Este compuesto es de interés debido a sus posibles aplicaciones en diversos campos, como la química medicinal y la síntesis orgánica. La presencia de anillos de pirrolidina y pirazol en su estructura lo convierte en una molécula versátil con propiedades químicas únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (R)-5-(pirrolidin-3-il)-1H-pirazol dihidrocloruro típicamente involucra la construcción de los anillos de pirrolidina y pirazol, seguidos de su acoplamiento. Un método común es la ciclización de precursores apropiados en condiciones controladas. Por ejemplo, el anillo de pirrolidina se puede sintetizar a partir de precursores cíclicos o acíclicos, y el anillo de pirazol se puede formar mediante reacciones de ciclización que involucran hidracinas y 1,3-dicetonas .
Métodos de Producción Industrial
La producción industrial de (R)-5-(pirrolidin-3-il)-1H-pirazol dihidrocloruro puede involucrar la síntesis orgánica asistida por microondas (MAOS) para mejorar la eficiencia y el rendimiento sintéticos . Este método permite un calentamiento rápido y un control preciso sobre las condiciones de reacción, lo que lo hace adecuado para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones
(R)-5-(pirrolidin-3-il)-1H-pirazol dihidrocloruro puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los nucleófilos reemplazan grupos funcionales específicos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos correspondientes, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
(R)-5-(pirrolidin-3-il)-1H-pirazol dihidrocloruro tiene varias aplicaciones en la investigación científica:
Química: Sirve como un bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto se utiliza en estudios que involucran la inhibición enzimática y la unión a receptores debido a su estructura única.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales y catalizadores.
Mecanismo De Acción
El mecanismo de acción de (R)-5-(pirrolidin-3-il)-1H-pirazol dihidrocloruro involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El anillo de pirrolidina puede unirse al sitio activo de las enzimas, inhibiendo su actividad, mientras que el anillo de pirazol puede interactuar con los sitios receptores, modulando su función . Estas interacciones pueden conducir a diversos efectos biológicos, incluida la inhibición enzimática y la modulación de los receptores.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de Pirrolona: Estos compuestos también contienen un anillo de pirrolidina y exhiben actividades biológicas similares.
Derivados de Pirazol: Compuestos con un anillo de pirazol, como las 1H-pirazolo[3,4-b]piridinas, comparten similitudes estructurales y actividades biológicas.
Singularidad
(R)-5-(pirrolidin-3-il)-1H-pirazol dihidrocloruro es único debido a la combinación de anillos de pirrolidina y pirazol en su estructura. Este sistema de doble anillo proporciona un conjunto distinto de propiedades químicas y biológicas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C7H13Cl2N3 |
|---|---|
Peso molecular |
210.10 g/mol |
Nombre IUPAC |
5-[(3R)-pyrrolidin-3-yl]-1H-pyrazole;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-3-8-5-6(1)7-2-4-9-10-7;;/h2,4,6,8H,1,3,5H2,(H,9,10);2*1H/t6-;;/m1../s1 |
Clave InChI |
BPPOZVKCXTVITL-QYCVXMPOSA-N |
SMILES isomérico |
C1CNC[C@@H]1C2=CC=NN2.Cl.Cl |
SMILES canónico |
C1CNCC1C2=CC=NN2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


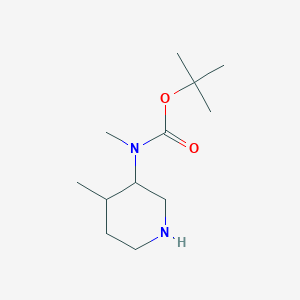
![(1r,4r,5r)-2,2,5,6-Tetrachloro-1,7-bis(chloromethyl)-7-(dichloromethyl)bicyclo[2.2.1]heptane](/img/structure/B12303156.png)
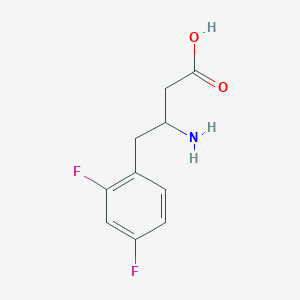
![rac-(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(trifluoromethyl)piperidine-2-carboxylic acid, cis](/img/structure/B12303183.png)

![6-[4-(4-Hydroxyphenyl)-2,2-dimethyl-5-oxoimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12303213.png)
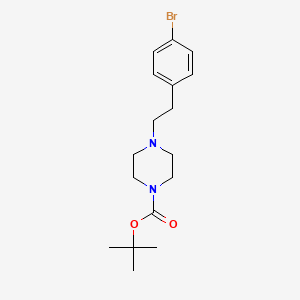

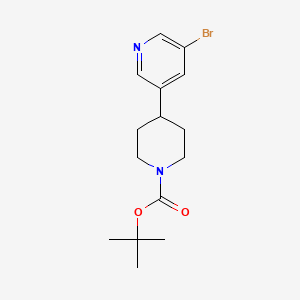

![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride](/img/structure/B12303246.png)
![[1,3-bis(1-naphthalen-1-ylethyl)-1,3,2-diazaphosphol-2-yl] trifluoromethanesulfonate](/img/structure/B12303252.png)
![(2S)-2-{[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-YL]formamido}-4-(methylsulfanyl)butanoic acid](/img/structure/B12303259.png)

